molecular formula C10H13NO B12273255 3-(Cyclopentyloxy)pyridine

3-(Cyclopentyloxy)pyridine

Cat. No.: B12273255
M. Wt: 163.22 g/mol
InChI Key: AEURMOGNMPKNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 3-(cyclopentyloxy)- (9CI): is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol It is a derivative of pyridine, where the hydrogen atom at the third position is replaced by a cyclopentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(cyclopentyloxy)- (9CI) can be achieved through several methods. One common approach involves the reaction of pyridine with cyclopentanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst to facilitate the formation of the cyclopentyloxy group .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 3-(cyclopentyloxy)- (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Chemistry: In chemistry, Pyridine, 3-(cyclopentyloxy)- (9CI) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of functional materials .

Mechanism of Action

The mechanism of action of Pyridine, 3-(cyclopentyloxy)- (9CI) involves its interaction with specific molecular targets. The pyridine ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The cyclopentyloxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Uniqueness: Pyridine, 3-(cyclopentyloxy)- (9CI) is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications .

Biological Activity

3-(Cyclopentyloxy)pyridine is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Chemokine Receptors : Studies indicate that compounds similar to this compound can inhibit the binding of chemokines to their receptors, particularly CXCR4 and CCR5. This inhibition can potentially protect against HIV infection by preventing viral entry into immune cells .
  • Anti-inflammatory Effects : Research suggests that this compound may exhibit anti-inflammatory properties by modulating pathways such as NF-κB. Inhibition of this pathway has been associated with reduced production of pro-inflammatory cytokines .
  • Antitumor Activity : Preliminary studies have indicated potential antitumor effects, possibly through the induction of apoptosis in cancer cells. This is relevant for developing new cancer therapies .

Study 1: Chemokine Receptor Inhibition

A patent application highlighted the ability of compounds related to this compound to inhibit chemokine receptor signaling. In vitro tests demonstrated that these compounds could reduce intracellular calcium levels in response to SDF-1 binding to CXCR4, indicating a potential mechanism for their protective effects against HIV .

Study 2: Anti-inflammatory Activity

In a study evaluating the effects on the NF-κB pathway, compounds structurally related to this compound exhibited significant inhibitory effects. The IC50_{50} values for two tested analogs were found to be 1.64 μM and 9.05 μM, respectively, with no observed cytotoxicity at concentrations up to 100 μM. This suggests a promising profile for anti-inflammatory drug development .

Comparative Biological Activity Table

CompoundMechanismIC50_{50} (μM)CytotoxicityReference
This compoundChemokine receptor inhibitionNot specifiedNone
Analog ANF-κB inhibition1.64None
Analog BNF-κB inhibition9.05None

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-cyclopentyloxypyridine

InChI

InChI=1S/C10H13NO/c1-2-5-9(4-1)12-10-6-3-7-11-8-10/h3,6-9H,1-2,4-5H2

InChI Key

AEURMOGNMPKNFQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CN=CC=C2

Origin of Product

United States

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